Isoaminile

Catalog No.
S530871
CAS No.
77-51-0
M.F
C16H24N2
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoaminile

CAS Number

77-51-0

Product Name

Isoaminile

IUPAC Name

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3

InChI Key

WFLSCFISQHLEED-UHFFFAOYSA-N

SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1

solubility

Soluble in DMSO

Synonyms

isoaminile, isoaminile citrate, Peracon, Perogan

Canonical SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1

Isomeric SMILES

C[C@@H](C[C@](C#N)(C1=CC=CC=C1)C(C)C)N(C)C

The exact mass of the compound Isoaminile is 244.1939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Isoaminile (CAS 77-51-0) is a synthetic, centrally acting non-opioid antitussive agent characterized by a sterically hindered quaternary benzylic carbon and a distinct dual mechanism of action [1]. Unlike traditional opioid-derived suppressants, it combines central medullary cough suppression with peripheral anticholinergic (antimuscarinic and antinicotinic) activity[2]. For procurement professionals and research chemists, isoaminile serves as a critical reference standard in respiratory pharmacology, neuropharmacology, and as a complex structural benchmark for enantioselective lipase-mediated synthesis protocols . Its distinct pharmacological profile and structural complexity make it a highly relevant material for laboratories developing safer respiratory therapeutics or validating advanced biocatalytic pathways.

Substituting isoaminile with common in-class antitussives like codeine or dextromethorphan fundamentally alters experimental outcomes in respiratory and neuropharmacological models [1]. Codeine introduces confounding respiratory depression and opioid-receptor-mediated side effects, skewing safety and efficacy baseline data in in vivo assays [1]. Chlophedianol, while structurally and functionally related, exhibits a shorter duration of action and a higher incidence of idiosyncratic reactions (e.g., allergic rash) in clinical models, reducing assay reliability [1]. Furthermore, for synthetic chemists, generic benzylic amines cannot replicate the specific steric hindrance and quaternary stereocenter challenges required to benchmark advanced Claisen-Johnson rearrangements or enzymatic resolutions .

Absence of Respiratory Depression Compared to Opioid Benchmarks

In preclinical and clinical respiratory models, isoaminile demonstrates antitussive efficacy equivalent to codeine but completely lacks the respiratory depressant effects characteristic of opioid agonists [1]. This allows researchers to isolate central cough suppression without confounding hypoventilation or hypercapnia, which often require ventilatory support or complex data adjustments when using codeine as a baseline[1].

Evidence DimensionRespiratory Depressant Effect at Equi-antitussive Doses
Target Compound DataIsoaminile: 0% respiratory depression observed.
Comparator Or BaselineCodeine: Significant, dose-dependent respiratory depression.
Quantified DifferenceComplete elimination of respiratory depression while maintaining baseline antitussive efficacy.
ConditionsIn vivo animal models and human clinical safety evaluations.

Procuring isoaminile enables the development of safer antitussive formulations and provides a clean baseline for non-opioid respiratory research without requiring ventilatory support in animal models.

Extended Duration of Action in Cough Suppression Assays

In double-blind, randomized clinical trials evaluating experimentally induced cough, isoaminile (40 mg) achieved equivalent peak cough suppression to chlophedianol hydrochloride (20 mg) but exhibited a measurably longer duration of action [1]. Furthermore, isoaminile demonstrated improved tolerability, lacking the allergic skin rash side effects that necessitated withdrawal in the chlophedianol cohort[1].

Evidence DimensionDuration of action and assay retention
Target Compound DataIsoaminile (40 mg): Extended duration, 0 withdrawals due to rash.
Comparator Or BaselineChlophedianol (20 mg): Shorter duration, induced allergic rash requiring withdrawal.
Quantified DifferenceLonger therapeutic window and 100% retention rate compared to chlophedianol in clinical/experimental models.
ConditionsExperimentally induced cough in 12 normal human subjects.

The extended assay window and improved tolerability make isoaminile a more reliable reference standard for long-duration antitussive efficacy studies.

Dual-Target Pharmacological Utility vs. Pure NMDA Antagonists

Unlike dextromethorphan, which acts primarily via NMDA receptor antagonism and sigma-1 receptor agonism, isoaminile provides a dual mechanism: central medullary cough suppression coupled with peripheral antimuscarinic and antinicotinic receptor antagonism [1]. This dual profile makes it highly suited for dissecting complex neural pathways regulating airway reflexes and bronchial secretions, which cannot be achieved with single-target agents[1].

Evidence DimensionReceptor Target Profile
Target Compound DataIsoaminile: Central antitussive + peripheral anticholinergic (muscarinic/nicotinic antagonist).
Comparator Or BaselineDextromethorphan: Pure central antitussive (NMDA antagonist / sigma-1 agonist).
Quantified DifferenceBroader target engagement encompassing both central and peripheral cholinergic pathways simultaneously.
ConditionsNeuropharmacological receptor binding and airway reflex models.

Procuring isoaminile is essential for researchers needing a single molecule to simultaneously probe central cough centers and peripheral cholinergic airway responses.

Validation Target for Quaternary Benzylic Stereocenter Generation

Isoaminile's complex structure, featuring a quaternary benzylic carbon and a C(4) amine group, makes it a rigorous benchmark for advanced synthetic methodologies. Lipase-mediated synthesis of isoaminile enantiomers relies on the enantioselective acetylation of allylic alcohols (achieving >99% ee) followed by a Claisen-Johnson rearrangement . Generic benzylic compounds do not provide the necessary steric complexity to validate these advanced catalytic pathways.

Evidence DimensionEnantiomeric Excess (ee) in intermediate resolution
Target Compound DataIsoaminile synthesis intermediates: >99% ee achievable via Lipase PS.
Comparator Or BaselineStandard achiral benzylic amine synthesis: 0% ee (racemic mixtures).
Quantified Difference>99% enantiomeric excess validation for quaternary stereocenter generation under steric hindrance.
ConditionsLipase-mediated enzymatic resolution and Claisen-Johnson rearrangement.

Chemical manufacturers and synthetic laboratories must procure isoaminile or its precursors to validate novel biocatalytic and stereoselective rearrangement protocols.

In Vivo Respiratory Pharmacology Models

Due to its complete lack of opioid-induced respiratory depression, isoaminile serves as a highly suitable reference standard for evaluating novel non-opioid antitussive drug candidates in animal models, ensuring that efficacy data is not confounded by hypoventilation[1].

Extended-Release Formulation Development

Its inherently longer duration of action and improved tolerability compared to chlophedianol makes isoaminile a rigorous baseline API for benchmarking new extended-release or long-acting cough suppressant delivery systems in pharmaceutical development [1].

Neuropharmacological Pathway Mapping

The dual central (antitussive) and peripheral (anticholinergic) activity allows researchers to use isoaminile as a precise pharmacological tool to dissect the interplay between medullary cough centers and peripheral muscarinic/nicotinic airway receptors [2].

Biocatalytic Synthesis Validation

Industrial synthesis labs utilize the sterically hindered isoaminile structural framework to validate the efficiency and enantiomeric excess (>99% ee) of lipase-mediated enantioselective resolutions and Claisen-Johnson rearrangements .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

244.193948774 g/mol

Monoisotopic Mass

244.193948774 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R4823W2PQL

Related CAS

28416-66-2 (citrate)

MeSH Pharmacological Classification

Antitussive Agents

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05D - Cough suppressants, excl. combinations with expectorants
R05DB - Other cough suppressants
R05DB04 - Isoaminile

Other CAS

77-51-0

Wikipedia

Isoaminile

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024
1: Diwan J, Dhand R, Jindal SK, Malik SK, Sharma PL. A comparative randomized double-blind clinical trial of isoaminile citrate and chlophedianol hydrochloride as antitussive agents. Int J Clin Pharmacol Ther Toxicol. 1982 Aug;20(8):373-5. PubMed PMID: 6749701.
2: Marigo M, Ferrara SD, Cima L, Giusti P, Floreani M. Some cases of acute intoxications from compulsive use of isoaminile. Arch Toxicol. 1979 Sep;42(4):295-301. PubMed PMID: 518294.
3: Bastos WP, Ramos AO. Isoaminile as inhibitor of muscarinic and nicotinic ganglionic receptors. Pharmacology. 1970;4(1):39-44. PubMed PMID: 5431771.
4: GRAHAM JD. Evaluation of isoaminile citrate as an antitussive. J New Drugs. 1962 Jan-Feb;2:43-9. PubMed PMID: 13901029.
5: BRENNER-GOEDDERZ L. [Peracon in practice. Experiences with a new kind of antitussive agent]. Med Klin. 1959 Oct 30;54:2004-6. German. PubMed PMID: 13804201.

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